molecular formula C8H6F3NO B112519 1-(2-Aminophenyl)-2,2,2-trifluoroethanone CAS No. 351002-89-6

1-(2-Aminophenyl)-2,2,2-trifluoroethanone

Cat. No. B112519
M. Wt: 189.13 g/mol
InChI Key: ZJPHDPZUAINCNU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, polarity, and acidity/basicity.


Scientific Research Applications

Antimicrobial Activity

1-(2-Aminophenyl)-2,2,2-trifluoroethanone derivatives have shown significant promise in antimicrobial applications. Research has demonstrated that certain derivatives of this compound exhibit very good antibacterial and antifungal activities. This is particularly true for compounds synthesized by reacting with ammonium thiocyanate and hydrochloric acid, followed by reactions with ArCOCH2Br and sodium acetate. These derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, showing promising results in inhibiting these microorganisms (K. Sujatha, Shilpa, & R. Gani, 2019).

Chemical Synthesis and Catalysis

The compound plays a significant role in the field of chemical synthesis and catalysis. One of its notable applications is in the chemoenzymatic synthesis of specific pharmaceutical precursors, like Odanacatib. The process involves palladium-catalyzed cross-coupling and subsequent bioreduction, highlighting the compound's utility in facilitating complex synthetic pathways (D. González-Martínez, V. Gotor, & V. Gotor‐Fernández, 2019).

Material Science and Engineering

In material science, derivatives of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone are critical for developing high-performance materials like fluorinated polyimides. These polyimides exhibit excellent thermal stability, mechanical properties, and optical transparency, making them suitable for various industrial applications, including electronics and coatings (Liming Tao et al., 2009).

Drug Discovery and Development

While excluding direct drug use and dosage information, it's worth noting that derivatives of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone are instrumental in process research for developing medications. An example includes its role in synthesizing cholinesterase inhibitors for treating Alzheimer's disease, showcasing its potential in pharmaceutical synthesis (R. A. Wolf, 2008).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.


Future Directions

This involves discussing potential applications of the compound and directions for future research.


Each of these sections would involve a thorough review of the scientific literature and possibly experimental work. The information would be presented in a clear, organized manner, with each section forming a separate subheading. Please consult with a chemistry professional or refer to a trusted scientific database for specific information on “1-(2-Aminophenyl)-2,2,2-trifluoroethanone”.


properties

IUPAC Name

1-(2-aminophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPHDPZUAINCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624182
Record name 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminophenyl)-2,2,2-trifluoroethanone

CAS RN

351002-89-6
Record name 1-(2-Aminophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351002-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminophenyl)-2,2,2-trifluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Zhu, Z Miao, C Sheng, J Yao, C Zhuang… - Journal of Fluorine …, 2010 - Elsevier
A series of o-trifluoroacetyl aniline derivatives were synthesized in three steps. In this method, we first utilized trifluoroacetic anhydride to introduce trifluoroacetyl group to the ortho …
Number of citations: 21 www.sciencedirect.com
L Zhu, Z Miao, C Sheng, W Guo, J Yao, W Liu… - European journal of …, 2010 - Elsevier
The homocamptothecin (hCPT) represents a new class of topoisomerase inhibitor which combines enhanced plasma stability and strong antitumor activity. Fluorine imparts desirable …
Number of citations: 33 www.sciencedirect.com
AY Mitrofanov, IP Beletskaya - The Journal of Organic Chemistry, 2023 - ACS Publications
In this study, we developed a selective method for synthesis of multi-substituted quinoline-2-ylphosphonates and quinoline-3-ylphosphonates by copper- or gold-catalyzed reactions of …
Number of citations: 6 pubs.acs.org
AS Golubev, AF Shidlovskii, AS Peregudov… - Russian Chemical …, 2014 - Springer
A convenient synthetic method to access hitherto unknown 3-(trifluoromethyl)- and 3-(difluoromethyl)-2,1-benzisoxazoles by the reaction of sodium azide with 1-(2-halophenyl)-2,2,2-…
Number of citations: 7 link.springer.com
P Czerwiński, M Michalak - The Journal of Organic Chemistry, 2017 - ACS Publications
An efficient, easily scalable synthesis of 4-trifluoromethylquinolines and naphthydrines (as well as their difluoro- and perfluoro-analogues) as a result of tandem direct catalytic …
Number of citations: 14 pubs.acs.org
K Yonekura, M Shinoda, Y Yonekura, T Tsuchimoto - Molecules, 2018 - mdpi.com
We disclose herein the first synthetic method that is capable of offering heteroaryl[b]quinolines (HA[b]Qs) with structural diversity, which include tricyclic and tetracyclic structures with (…
Number of citations: 22 www.mdpi.com

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